molecular formula C9H16O4 B3155328 Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate CAS No. 797038-33-6

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate

Cat. No.: B3155328
CAS No.: 797038-33-6
M. Wt: 188.22 g/mol
InChI Key: KSFWORQWMLHPPN-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate is an organic compound with the chemical formula C9H16O4. It is a white crystalline solid that is stable under standard conditions. This compound is known for its solubility in organic solvents and limited solubility in water .

Preparation Methods

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate can be synthesized through various chemical reactions. One common method involves the reaction of tetrahydrofuran with tert-butyl chloroformate in the presence of a base. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions vary but often include derivatives with modified functional groups.

Scientific Research Applications

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate can be compared with similar compounds such as:

    Tert-butyl 2,5-dihydrofuran-3-carboxylate: This compound has a similar structure but differs in the position of the hydroxyl group.

    Tert-butyl 4-hydroxybutanoate: Another similar compound with a different backbone structure.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl 4-hydroxyoxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFWORQWMLHPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198791
Record name 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797038-33-6
Record name 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797038-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Step A, tert-butyl 4-oxotetrahydrofuran-3-carboxylate (0.95 g, 5.10 mmol) was placed in isopropylalcohol (14 mL) at 0-5° C., NaBH4 (77 mg, 2.04 mmol) was added, and stirred for 2 h. NaBH (77 mg, 2.04 mmol) was added again, and stirred at rt for 1 h, NaBH4 (39 mg, 1.02 mmol) was added, and stirred for 30 min. The reaction mixture was treated with Et2O to dilute, washed with brine, and extracted with Et2O twice. The organic layer was collected, extracted with a NaHCO3 aqueous solution, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography (eluent, EtOAc/Hex=1/3) to give the title compound (0.83 g, 86.56%).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
77 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NaBH
Quantity
77 mg
Type
reactant
Reaction Step Four
Name
Quantity
39 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
14 mL
Type
solvent
Reaction Step Seven
Yield
86.56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate
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